molecular formula C14H14N2O4 B2753785 (E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 1241694-17-6

(E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No. B2753785
CAS RN: 1241694-17-6
M. Wt: 274.276
InChI Key: KVZSTDNNJAAUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDMB, and it is a derivative of the natural compound, curcumin. CDMB has shown promising results in various studies, and its synthesis method is relatively simple, making it an attractive option for researchers.

Scientific Research Applications

Synthesis and Drug Development

Several studies focus on the synthesis of structurally complex benzamides and their evaluation as potential neuroleptic drugs. For instance, the synthesis of benzamides with varying substituents has shown that modifications in the chemical structure can significantly affect biological activity, including neuroleptic potential (Iwanami et al., 1981). Such methodologies and findings could be relevant for the synthesis and potential pharmacological evaluation of (E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide, suggesting its possible exploration in drug development.

Antimicrobial and Antioxidant Properties

Endophytic Streptomyces species have been shown to produce benzamide derivatives with significant antimicrobial and antioxidant activities (Yang et al., 2015). Research in this area highlights the potential of benzamide compounds in the development of new antimicrobial and antioxidant agents, suggesting a possible application for (E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide in combating microbial infections and oxidative stress.

Melanoma Treatment

Benzamide derivatives have also been explored for their selectivity towards melanotic melanoma, showing potential for targeted drug delivery and cytotoxicity against melanoma cells (Wolf et al., 2004). This suggests a potential application of the compound in the treatment or imaging of melanoma, providing a pathway for the development of new therapeutic agents.

Anion Sensing

Benzamide derivatives have been investigated for their ability to sense fluoride anions through colorimetric changes, attributed to specific structural features that facilitate interactions with anions (Younes et al., 2020). This indicates a potential use of (E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide in the development of chemical sensors or indicators for environmental or analytical chemistry applications.

properties

IUPAC Name

(E)-N-(cyanomethyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-18-11-8-10(2-3-13(17)16-5-4-15)9-12-14(11)20-7-6-19-12/h2-3,8-9H,5-7H2,1H3,(H,16,17)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZSTDNNJAAUTF-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

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